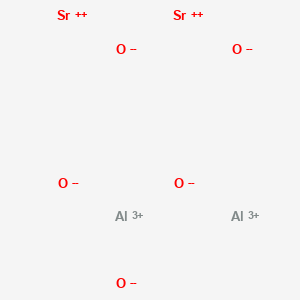
Dialuminum;distrontium;oxygen(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dialuminum;distrontium;oxygen(2-) is a mixed metal oxide with the molecular formula Al₂Sr₂O₅. This compound is known for its unique properties and has gained attention in various fields of research. It is composed of aluminum, strontium, and oxygen, forming a stable oxide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dialuminum;distrontium;oxygen(2-) can be synthesized through various methods, including solid-state reactions and sol-gel processes. In the solid-state reaction method, aluminum oxide and strontium oxide are mixed in stoichiometric ratios and heated at high temperatures (around 1200-1400°C) in an inert atmosphere to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, followed by calcination at elevated temperatures to obtain the final product .
Industrial Production Methods
Industrial production of dialuminum;distrontium;oxygen(2-) typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, aluminum oxide and strontium oxide, are readily available and can be processed in large quantities using high-temperature furnaces .
Análisis De Reacciones Químicas
Types of Reactions
Dialuminum;distrontium;oxygen(2-) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form higher oxides.
Reduction: It can be reduced by hydrogen or carbon to form lower oxides or elemental metals.
Substitution: The compound can undergo substitution reactions with other metal oxides to form mixed oxides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, carbon, and other metal oxides. The reactions typically occur at high temperatures (above 1000°C) to ensure complete conversion .
Major Products Formed
The major products formed from these reactions include higher oxides, lower oxides, and mixed metal oxides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dialuminum;distrontium;oxygen(2-) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: Explored for its potential therapeutic effects, including its use in bone regeneration and repair.
Industry: Utilized in the production of advanced materials, such as ceramics and phosphors, due to its luminescent properties.
Mecanismo De Acción
The mechanism of action of dialuminum;distrontium;oxygen(2-) involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity . In biomedical applications, it interacts with biological molecules and cells, facilitating drug delivery and imaging . The exact molecular targets and pathways depend on the specific application and conditions.
Comparación Con Compuestos Similares
Dialuminum;distrontium;oxygen(2-) can be compared with other similar compounds, such as:
Aluminum oxide (Al₂O₃): Known for its high hardness and thermal stability, used in ceramics and abrasives.
Strontium aluminate (SrAl₂O₄): Noted for its luminescent properties, used in phosphors and glow-in-the-dark materials.
Uniqueness
Dialuminum;distrontium;oxygen(2-) is unique due to its combination of aluminum and strontium, providing a balance of properties from both elements. This makes it suitable for a wide range of applications, from catalysis to biomedical uses.
Propiedades
IUPAC Name |
dialuminum;distrontium;oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.5O.2Sr/q2*+3;5*-2;2*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWBQFMGIFLWII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Sr+2].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O5Sr2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12004-37-4 |
Source


|
| Record name | Aluminum strontium oxide (Al2SrO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














